molecular formula C15H9ClN4O2 B14239180 7-Chloro-4-hydroxy-1-oxido-3-phenyliminoquinoxalin-1-ium-2-carbonitrile CAS No. 220968-91-2

7-Chloro-4-hydroxy-1-oxido-3-phenyliminoquinoxalin-1-ium-2-carbonitrile

Cat. No.: B14239180
CAS No.: 220968-91-2
M. Wt: 312.71 g/mol
InChI Key: TZSAEEXSFZQNSH-UHFFFAOYSA-N
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Description

7-Chloro-4-hydroxy-1-oxido-3-phenyliminoquinoxalin-1-ium-2-carbonitrile is a complex organic compound with a unique structure that includes a quinoxaline core, a phenyl group, and various functional groups such as chloro, hydroxy, and oxido

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-hydroxy-1-oxido-3-phenyliminoquinoxalin-1-ium-2-carbonitrile typically involves multiple steps. One common method includes the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length. The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form the corresponding Schiff bases .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-hydroxy-1-oxido-3-phenyliminoquinoxalin-1-ium-2-carbonitrile can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the chloro group could result in various substituted derivatives.

Scientific Research Applications

7-Chloro-4-hydroxy-1-oxido-3-phenyliminoquinoxalin-1-ium-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential antimicrobial and antimalarial properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-chloro-4-hydroxy-1-oxido-3-phenyliminoquinoxalin-1-ium-2-carbonitrile is not well-documented. it is likely to interact with various molecular targets and pathways, depending on its specific application. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-4-hydroxy-1-oxido-3-phenyliminoquinoxalin-1-ium-2-carbonitrile is unique due to its specific combination of functional groups and its quinoxaline core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

220968-91-2

Molecular Formula

C15H9ClN4O2

Molecular Weight

312.71 g/mol

IUPAC Name

3-anilino-7-chloro-1,4-dioxidoquinoxaline-1,4-diium-2-carbonitrile

InChI

InChI=1S/C15H9ClN4O2/c16-10-6-7-12-13(8-10)19(21)14(9-17)15(20(12)22)18-11-4-2-1-3-5-11/h1-8,18H

InChI Key

TZSAEEXSFZQNSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=[N+](C3=C(C=C(C=C3)Cl)[N+](=C2C#N)[O-])[O-]

Origin of Product

United States

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